molecular formula C17H20N2O2S B2628216 (E)-N-(4-(dimethylamino)benzylidene)-2-phenylethanesulfonamide CAS No. 1321747-64-1

(E)-N-(4-(dimethylamino)benzylidene)-2-phenylethanesulfonamide

Cat. No. B2628216
CAS RN: 1321747-64-1
M. Wt: 316.42
InChI Key: JDHMEAVDFGEQBV-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4-(dimethylamino)benzylidene)-2-phenylethanesulfonamide, also known as DABCYL, is a fluorescent molecule that has been widely used in scientific research. It is a sulfonamide derivative that contains a dimethylamino group and a phenyl group. DABCYL has been used in various research fields such as biochemistry, molecular biology, and pharmacology.

Scientific Research Applications

Pharmacology and Toxicology Insights The exploration of N-benzylphenethylamines, including compounds structurally related to (E)-N-(4-(dimethylamino)benzylidene)-2-phenylethanesulfonamide, reveals their interaction with serotonergic receptors, notably the 5-HT2A receptor. These interactions are pivotal for understanding the pharmacological profiles of these compounds, including their psychedelic effects and potential therapeutic applications. The extensive study on the pharmacology and toxicology of these compounds underscores their complex effects on cognition and perception, mediated through specific receptor interactions (Halberstadt, 2017).

Amyloid Imaging in Alzheimer's Disease The development of imaging ligands for amyloid plaques in Alzheimer's disease, including compounds with dimethylamino functional groups, highlights another significant research application. These ligands, such as [18F]FDDNP, bind to amyloid plaques, enabling the in vivo visualization of these pathological hallmarks in patients' brains using PET imaging. This technology represents a breakthrough in the early detection and monitoring of Alzheimer's disease, facilitating the evaluation of new anti-amyloid therapies (Nordberg, 2007).

Optoelectronic Materials Development Quinazoline and pyrimidine derivatives, closely related in structure to the compound of interest, have been extensively researched for their applications in optoelectronic materials. These compounds are integral to the fabrication of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems has been shown to create novel materials with significant applications in photo- and electroluminescence, highlighting the versatility of these heterocyclic compounds in the development of advanced optoelectronic devices (Lipunova et al., 2018).

properties

IUPAC Name

(NE)-N-[[4-(dimethylamino)phenyl]methylidene]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-19(2)17-10-8-16(9-11-17)14-18-22(20,21)13-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHMEAVDFGEQBV-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NS(=O)(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/S(=O)(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-(dimethylamino)benzylidene)-2-phenylethanesulfonamide

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